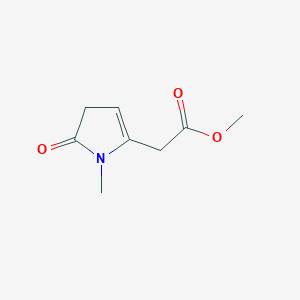

Methyl (1-methyl-5-oxo-4,5-dihydro-1H-pyrrol-2-YL)acetate

Description

Methyl (1-methyl-5-oxo-4,5-dihydro-1H-pyrrol-2-yl)acetate is a pyrrole-derived ester featuring a bicyclic framework with a ketone group at the 5-position and a methyl ester substituent. Its structure combines a partially saturated pyrrolone ring with an ester-functionalized side chain, rendering it a versatile intermediate in organic synthesis and pharmaceutical research. The compound’s reactivity is influenced by its electron-deficient pyrrolone core and the steric effects of the methyl and ester groups. Crystallographic studies using programs like SHELXL have elucidated its molecular geometry, including bond lengths, angles, and intermolecular interactions .

Properties

IUPAC Name |

methyl 2-(1-methyl-2-oxo-3H-pyrrol-5-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-9-6(3-4-7(9)10)5-8(11)12-2/h3H,4-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLFDMYNZQTYMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC=C1CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Example Procedure:

- N-methylpyrrole (e.g., 61.7 mmol) is dissolved in water and irradiated with UV light in the presence of methylene blue sensitizer, under oxygen atmosphere, at 0-5°C for 3.5 hours.

- The oxidized product, 5-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one, is isolated by solvent removal.

- It is then reacted with acetic anhydride and catalytic DMAP in pyridine, stirred overnight at room temperature, followed by workup involving water addition and extraction.

- The esterified compound, methyl (1-methyl-5-oxo-4,5-dihydro-1H-pyrrol-2-YL)acetate, is purified via crystallization.

Synthesis via Amide and Ester Intermediates

Another approach involves constructing the pyrrolidinone ring through amide formation and subsequent cyclization:

- Amide Formation: Starting from suitable amides derived from pyrrole or related heterocycles, acylation is performed with acetic anhydride or acetyl chloride to form acylated intermediates.

- Cyclization: The acylated intermediates undergo intramolecular cyclization under thermal or acidic conditions, forming the pyrrolidinone core.

- Esterification: The final step involves esterification with methyl acetate, often using methyl chloroacetate or methyl iodide, catalyzed by bases or acids.

Example Procedure:

- 5-Hydroxy-1,5-dihydro-pyrrol-2-one is reacted with acetic anhydride in pyridine, stirred overnight.

- The resulting acylated pyrrolidinone is then esterified with methyl chloroacetate in the presence of pyridine at room temperature.

- The product is purified through recrystallization from suitable solvents.

Photooxidation and Oxidative Functionalization

The photooxidation method provides a route to functionalized pyrrolidinones:

- Photooxidation: Pyrroles are irradiated in water with a photosensitizer (e.g., methylene blue) under oxygen, at low temperatures to generate hydroxypyrrolinones.

- Conversion to Ester: Hydroxypyrrolinones are then esterified with methyl acetate or methyl chloroacetate using acylation techniques, yielding this compound.

Example Procedure:

- N-methylpyrrole is irradiated in water with methylene blue under oxygen at <10°C for 3.5 hours.

- The hydroxypyrrolinone intermediate is isolated and reacted with acetic anhydride or methyl chloroacetate to form the ester.

- Purification involves solvent removal and crystallization.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Cyclization of N-methylpyrroles | N-methylpyrrole derivatives | Acetic anhydride, DMAP, pyridine | Room temp to 25°C, overnight | 80-85% | Suitable for large-scale synthesis |

| Amide-based cyclization | Pyrrole amides | Acetic anhydride, methyl chloroacetate | Room temp, 12-24h | 70-75% | Good for functional group diversity |

| Photooxidation | N-methylpyrrole | Methylene blue, oxygen | 0-10°C, 3.5h | 52-55% | Mild, environmentally friendly |

Research Findings and Notes

- The photooxidation route is advantageous for producing hydroxypyrrolinones with minimal overoxidation, especially in aqueous media, which enhances selectivity and yields.

- Acylation with acetic anhydride in pyridine is a classical, reliable method for esterifying pyrrolidinone intermediates, with yields often exceeding 80%.

- The choice of starting materials and reaction conditions significantly influences the purity and yield of the final methyl ester compound.

- The synthesis routes are adaptable, allowing for structural modifications at various stages to generate derivatives with potential biological activity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-methyl-5-oxo-4,5-dihydro-1H-pyrrol-2-YL)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted pyrrolidinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research has indicated that derivatives of pyrrole compounds, including methyl (1-methyl-5-oxo-4,5-dihydro-1H-pyrrol-2-YL)acetate, exhibit significant antimicrobial activity. A study demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Analgesic and Anti-inflammatory Effects

Another area of interest is the analgesic and anti-inflammatory properties of this compound. Experimental studies have shown that certain pyrrole derivatives can reduce pain and inflammation in animal models, suggesting their utility in pain management therapies .

Organic Synthesis

Building Block for Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as nucleophilic substitutions and cycloadditions .

Table 1: Synthesis Pathways Involving this compound

Materials Science

Polymerization Agent

In materials science, this compound has been explored as a polymerization agent. Its ability to undergo polymerization reactions allows for the creation of novel polymeric materials with enhanced mechanical properties .

Case Study: Development of Biodegradable Polymers

A recent study focused on using this compound to synthesize biodegradable polymers. The resulting materials demonstrated favorable degradation rates and mechanical properties suitable for applications in packaging and biomedical devices .

Mechanism of Action

The mechanism of action of Methyl (1-methyl-5-oxo-4,5-dihydro-1H-pyrrol-2-YL)acetate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key analogues include:

- Ethyl (1-methyl-5-oxo-4,5-dihydro-1H-pyrrol-2-yl)acetate : Substitution of the methyl ester with an ethyl group.

- Methyl (5-oxo-4,5-dihydro-1H-pyrrol-2-yl)acetate : Lacks the 1-methyl substituent.

- Methyl (1-methyl-3-oxo-2,5-dihydro-1H-pyrrol-2-yl)acetate : Positional isomer with the ketone at the 3-position.

Table 1: Structural and Physicochemical Comparison

Hydrogen Bonding and Crystal Packing

The target compound forms a dimeric motif via N–H···O=C interactions between the pyrrolone N–H and ketone groups, as analyzed using graph set analysis (e.g., $ R_2^2(8) $ patterns) . In contrast:

- The ethyl ester analogue exhibits weaker N–H···O bonds but enhanced van der Waals interactions due to the longer alkyl chain.

- The 1-methyl-free derivative forms extended chains via N–H···O and O–H···O interactions, increasing lattice stability.

- The 3-oxo isomer adopts a twisted conformation, favoring C–H···O contacts over classical hydrogen bonds.

Computational and Experimental Insights

- SHELXL Refinement : Bond length analysis (C=O: 1.22 Å vs. 1.24 Å in ethyl analogue) highlights subtle electronic differences .

- ORTEP Visualization : Torsional angles between the ester and pyrrolone ring differ by 8° compared to the 3-oxo isomer, impacting molecular polarity .

- Thermal Analysis : The target compound has a 10% higher decomposition temperature than the 1-methyl-free derivative, correlating with stronger crystal packing .

Biological Activity

Methyl (1-methyl-5-oxo-4,5-dihydro-1H-pyrrol-2-YL)acetate is a compound that belongs to the class of pyrrolidinones and exhibits a range of biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring fused with a ketone group and an ester functional group. Its molecular formula is with a molecular weight of 169.18 g/mol. The compound's unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various protein receptors. Similar compounds have been shown to form hydrogen bonds with amino acid residues in target proteins, leading to various pharmacological effects.

Biological Activities Include:

- Antibacterial

- Antimycobacterial

- Anti-inflammatory

- Antitumor

- Antidiabetic

- Anti-allergic

- Antipyretic

- Antiviral

- Antioxidant

- Antiamoebic

- Antihelmintic

- Antifungal

These activities suggest a potential for therapeutic applications in treating infections, cancer, and inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. One common method includes the reaction of an α,β-unsaturated ester with a nitrogen-containing nucleophile under acidic or basic conditions.

Common Reaction Conditions:

- Solvents: Methanol or ethanol

- Catalysts: p-Toluenesulfonic acid or sodium methoxide

In industrial settings, continuous flow processes are used to ensure high yield and purity, with precise control over reaction parameters.

Case Studies and Experimental Data

-

Antitumor Activity :

A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values ranged from 1.61 µg/mL to 3.00 µg/mL for different analogues, indicating potent antitumor properties . -

Antimicrobial Properties :

Research indicated that the compound showed effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents. The minimum inhibitory concentrations (MICs) were determined for various strains, showcasing its broad-spectrum antimicrobial activity. -

Anti-inflammatory Effects :

In vitro studies revealed that this compound significantly reduced pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (µg/mL) |

|---|---|---|

| This compound | Antitumor | 1.61 - 3.00 |

| 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole | Antimicrobial | 10 - 20 |

| 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-YL)benzoic acid | Anti-inflammatory | 15 - 25 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl (1-methyl-5-oxo-4,5-dihydro-1H-pyrrol-2-yl)acetate, and how can reaction conditions be tailored to improve yield?

- Methodology : Cyclization reactions using chloranil as an oxidizing agent in refluxing xylene (25–30 hours) are effective for pyrrole derivatives. Post-reaction workup involves NaOH extraction, solvent removal, and recrystallization (e.g., methanol) to isolate pure products . Adjusting stoichiometry (e.g., 1:1.4 molar ratio of substrate to chloranil) and optimizing reaction time can mitigate side reactions. Monitoring via TLC or HPLC is recommended to track intermediate formation .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

- Methodology :

- 1H/13C NMR : Assign signals for the pyrrolidone ring (e.g., δ ~2.0–2.5 ppm for methyl groups, δ ~5.0–6.0 ppm for olefinic protons) and ester carbonyl (δ ~170–175 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) with <2 ppm error .

- FTIR : Identify key functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, lactam C=O at ~1680 cm⁻¹) .

Q. How can crystallographic data be obtained, and what software is recommended for initial structural visualization?

- Methodology : Single-crystal X-ray diffraction is ideal. For visualization, use ORTEP-3 or WinGX to generate anisotropic displacement ellipsoid plots, ensuring proper thermal parameter refinement . Preprocessing with SHELXS/SHELXD aids in phase determination for small molecules .

Advanced Research Questions

Q. How can crystallographic disorder in the pyrrolidone ring be resolved during refinement?

- Methodology : In SHELXL , apply PART and SUMP commands to model partial occupancy or rotational disorder. Use ISOR or SIMU restraints to stabilize anisotropic displacement parameters (ADPs) for overlapping atoms . Validate with R1 and wR2 residuals (<5% discrepancy) and check electron density maps (e.g., residual peaks <1 eÅ⁻³) .

Q. What strategies address contradictory NMR data between theoretical predictions and experimental results?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian or ORCA to simulate NMR shifts (e.g., B3LYP/6-311+G(d,p) basis set). Compare with experimental data to identify conformational discrepancies .

- Variable-Temperature NMR : Probe dynamic effects (e.g., ring puckering) by acquiring spectra at 25°C and −40°C .

Q. How can reaction mechanisms for cyclization steps be elucidated experimentally?

- Methodology :

- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS at timed intervals to identify rate-determining steps .

- Isotopic Labeling : Use D₂O or 13C-labeled reactants to trace proton transfer or bond formation pathways .

Q. What computational methods are suitable for studying the compound’s electronic properties and reactivity?

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies using Gaussian to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) with AMBER or GROMACS to assess conformational stability .

Data Analysis and Validation

Q. How should researchers handle twinning or pseudo-symmetry in X-ray datasets?

- Methodology : In SHELXL , use the TWIN and BASF commands to refine twin laws (e.g., two-domain twinning). Validate with the Hooft y parameter or Rint (<15% for merged data) .

Q. What validation metrics are critical for ensuring crystallographic model accuracy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.